molecular formula C11H14N2O2 B14889440 1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B14889440
M. Wt: 206.24 g/mol
InChI Key: CYZGIFIYVOERBE-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a methyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-yl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

1-Methyl-5-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-13-7-9(11(14)15)5-10(13)8-3-2-4-12-6-8/h2-4,6,9-10H,5,7H2,1H3,(H,14,15)

InChI Key

CYZGIFIYVOERBE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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